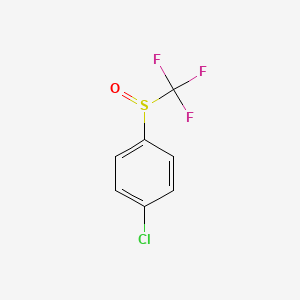
4-(Trifluorometilsulfinil)clorobenceno
Descripción general
Descripción
4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound characterized by the presence of a trifluoromethylsulfinyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, making it a valuable intermediate in various industrial and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-(Trifluoromethylsulfinyl)chlorobenzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Métodos De Preparación
The synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene typically involves the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. Another method includes the chlorination of trifluoromethanesulfonic acid or sodium triflate . These processes are designed to be economical and environmentally friendly, avoiding the formation of toxic by-products .
Análisis De Reacciones Químicas
4-(Trifluoromethylsulfinyl)chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Lewis acids and bases, which facilitate the transfer of the trifluoromethylsulfinyl group . Major products formed from these reactions include trifluoromethanesulfinate esters and other functionalized derivatives .
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethylsulfinyl)chlorobenzene involves the electrophilic trifluoromethylsulfinylation of nucleophiles. This process is facilitated by the formation of a quaternary ammonium ion pair or trifluoromethanesulfinyl chloride in situ, which then reacts with C/N/O nucleophiles . The compound’s ability to form stable complexes with various nucleophiles makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
4-(Trifluoromethylsulfinyl)chlorobenzene can be compared with other trifluoromethylsulfinyl compounds, such as:
Trifluoromethanesulfinyl chloride (CF3SO2Cl): Used for direct trifluoromethylation of substrates.
N-Trifluoromethylsulfinylphthalimide: A reagent for electrophilic trifluoromethylsulfinylation.
Sodium trifluoromethanesulfinate (CF3SO2Na): Another reagent for trifluoromethylation reactions.
The uniqueness of 4-(Trifluoromethylsulfinyl)chlorobenzene lies in its ability to undergo a wide range of chemical reactions and its applicability in various fields of research and industry.
Propiedades
IUPAC Name |
1-chloro-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380669 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-66-7 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/new.no-structure.jpg)
![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)
![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)




